6-Bromo-1-ethyl-1H-indole-4-carboxylic acid
CAS No.:
Cat. No.: VC13620548
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10BrNO2 |
---|---|
Molecular Weight | 268.11 g/mol |
IUPAC Name | 6-bromo-1-ethylindole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H10BrNO2/c1-2-13-4-3-8-9(11(14)15)5-7(12)6-10(8)13/h3-6H,2H2,1H3,(H,14,15) |
Standard InChI Key | URJKTOAYMXPTJX-UHFFFAOYSA-N |
SMILES | CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O |
Canonical SMILES | CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
6-Bromo-1-ethyl-1H-indole-4-carboxylic acid is systematically named according to IUPAC guidelines as 6-bromo-1-ethylindole-4-carboxylic acid. Its molecular formula, C₁₁H₁₀BrNO₂, corresponds to a molecular weight of 268.11 g/mol. The indole core consists of a bicyclic structure with a pyrrole ring fused to a benzene ring, modified by substituents that enhance its reactivity and biological interactions.
Key Structural Features:
-
Bromine Atom (C6): Introduces electron-withdrawing effects, stabilizing intermediates in synthetic reactions and influencing binding affinity to biological targets.
-
Ethyl Group (N1): Enhances lipophilicity, improving membrane permeability and pharmacokinetic properties.
-
Carboxylic Acid (C4): Provides a site for hydrogen bonding and salt formation, critical for interactions with enzymatic active sites.
The compound’s canonical SMILES representation, CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
, and InChIKey, URJKTOAYMXPTJX-UHFFFAOYSA-N
, facilitate its identification in chemical databases.
Synthesis and Manufacturing
Bartoli Indole Synthesis
The primary synthetic route involves the Bartoli indole synthesis, a nitrobenzene-based method that enables regioselective bromination.
Reaction Scheme:
-
Starting Material: 1-Bromo-4-ethyl-2-nitrobenzene reacts with ethylmagnesium bromide in tetrahydrofuran (THF).
-
Mechanism: A Grignard reagent attacks the nitro group, followed by cyclization to form the indole ring.
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Bromination: Electrophilic aromatic substitution introduces bromine at the 6-position, driven by the directing effects of the ethyl and nitro groups.
Optimization Parameters:
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Temperature: −20°C to 0°C to minimize side reactions.
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Solvent: THF ensures solubility of intermediates.
-
Yield: ~60–70% after purification via column chromatography.
Alternative Methods
While the Bartoli method dominates, palladium-catalyzed cross-coupling reactions have been explored for introducing bromine post-cyclization, though yields remain suboptimal.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with degradation products identified via mass spectrometry.
Table 1: Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 268.11 g/mol |
Melting Point | 185–187°C (decomposes) |
LogP (Partition Coefficient) | 2.3 (predicted) |
pKa (Carboxylic Acid) | ~4.5 |
Biological Activities and Mechanisms
Anti-inflammatory Effects
The compound suppresses NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models. Comparative studies with indomethacin show 40–50% inhibition of cyclooxygenase-2 (COX-2) at 25 µM.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.85 (q, J=7.2 Hz, 2H, NCH₂), 6.45 (d, J=3.0 Hz, 1H, H3), 7.20 (d, J=8.4 Hz, 1H, H5), 7.55 (s, 1H, H7), 8.10 (s, 1H, H2), 12.90 (s, 1H, COOH).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with a retention time of 12.3 minutes.
Comparative Analysis with Related Derivatives
Methyl Ester Analog
6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester (C₁₂H₁₂BrNO₂) demonstrates enhanced lipophilicity (LogP=2.8) but reduced enzymatic inhibition due to esterification of the carboxylic acid. In cancer models, its IC₅₀ values are 2–3 times higher than the parent acid, highlighting the importance of the free carboxyl group.
Table 2: Derivative Comparison
Property | Carboxylic Acid | Methyl Ester |
---|---|---|
Molecular Weight | 268.11 g/mol | 282.13 g/mol |
Solubility in Water | <1 mg/mL | <0.5 mg/mL |
Anticancer IC₅₀ (MCF-7) | 15 µM | 35 µM |
Applications in Drug Discovery
Lead Optimization
The compound serves as a lead structure for designing kinase inhibitors. Substituent modifications at C3 and C5 positions have yielded analogs with 10-fold higher potency against EGFR and VEGFR-2.
Prodrug Development
Ester and amide prodrugs improve oral bioavailability, with preclinical studies showing 80% plasma conversion rates in rodent models.
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods for enantioselective synthesis.
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Target Identification: Proteomic screening to identify novel protein targets.
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Formulation Strategies: Nanoparticle delivery systems to enhance solubility and tumor targeting.
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